Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate
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Overview
Description
Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a pyrrolidinylsulfonyl group and two ester groups attached to the thiophene ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidinylsulfonyl group: This step involves the sulfonylation of the thiophene ring using reagents such as pyrrolidine and sulfonyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid groups on the thiophene ring using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidinylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester groups may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-methylthiophene-2,4-dicarboxylate: Lacks the pyrrolidinylsulfonyl group, resulting in different chemical and biological properties.
3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid: Contains only one carboxylate group, which may affect its reactivity and applications.
Uniqueness
Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ester and pyrrolidinylsulfonyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
dimethyl 3-methyl-5-pyrrolidin-1-ylsulfonylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S2/c1-8-9(11(15)19-2)13(21-10(8)12(16)20-3)22(17,18)14-6-4-5-7-14/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEJYUYQYBCWAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N2CCCC2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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